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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
mechanistic insights of TAS-108, a novel steroidal antiestrogen, based on data from clinical
trials. The following protocols are intended to serve as a guide for researchers and drug
development professionals involved in the study of TAS-108 and related compounds.

Introduction

TAS-108 is a synthetic, orally bioavailable steroidal compound that has demonstrated antitumor
activity in preclinical and clinical studies, particularly in hormone receptor-positive breast
cancer. Its mechanism of action involves selective modulation of estrogen receptors,
positioning it as a potential therapeutic agent for estrogen-dependent malignancies.

Mechanism of Action

TAS-108 exhibits a dual mechanism of action, acting as a pure antagonist of Estrogen
Receptor Alpha (ERa) and a partial agonist of Estrogen Receptor Beta (ER[). This differential
activity is crucial to its therapeutic profile. Furthermore, TAS-108 has been shown to activate
the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a corepressor that
inhibits the transcriptional activity of estrogen receptors.[1] This multifaceted mechanism
contributes to the inhibition of estrogen-dependent cancer cell proliferation.

Signaling Pathway
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Caption: Mechanism of action of TAS-108 in a tumor cell.
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Dosage and Administration in Clinical Trials

Clinical trials of TAS-108 have primarily focused on postmenopausal women with advanced or

metastatic hormone receptor-positive breast cancer. The administration route in these trials has

been oral, with daily dosing.

Phase | Clinical Trial Data

A Phase | dose-escalation study was conducted to determine the safety and pharmacokinetics

of TAS-108.

Parameter

Details

Reference

Patient Population

Postmenopausal women with
locally advanced, recurrent, or

metastatic breast cancer.

[2]

Dosage Levels

40 mg, 60 mg, 80 mg, 120 mg,

and 160 mg.

[2]

Administration

Orally, once dalily.

[2]

Maximum Tolerated Dose
(MTD)

Not reached.

[2]

Pharmacokinetics

Linear pharmacokinetics

observed.

[2](3]

Adverse Events (Grade 1-2)

Nausea, vomiting, hot flashes,
headache, weakness, and

fatigue.

[2]

Phase Il Clinical Trial Data

A randomized, double-blind, multicenter Phase Il trial evaluated the efficacy and safety of three

different doses of TAS-108.
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Parameter Details Reference

Postmenopausal women with
locally advanced, inoperable,
Patient Population or metastatic hormone- [41[5]

receptor positive breast

cancer.
Dosage Groups 40 mg, 80 mg, and 120 mg. [41[5]
Administration Orally, once dalily. [41[5]

Clinical Benefit (Complete

] ] Response + Partial Response
Primary Efficacy Outcome ) [4]
+ Stable Disease for =24

weeks).
Clinical Benefit Rate (40 mg) 21.7% - 30.3% [4][5]
Clinical Benefit Rate (80 mg) 20% - 25.0% [415]

The 120 mg dose was
Clinical Benefit Rate (120 mg) discontinued early due to not [4]

meeting the efficacy criteria.

40 mg daily, due to its superior
Recommended Phase Ill Dose  safety profile and [4]

demonstrated clinical activity.

Experimental Protocols

While detailed, step-by-step internal protocols from the clinical trials are not publicly available,
the following represents a generalized protocol based on the published literature for a Phase I
study of TAS-108.

Patient Selection Protocol

Inclusion Criteria:

o Postmenopausal females.
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Histologically or cytologically confirmed diagnosis of breast carcinoma.

Locally advanced or recurrent inoperable or metastatic breast carcinoma.

Documented estrogen receptor (ER) and/or progesterone receptor (PgR) positive status.

Previous response to one or two standard endocrine therapies.

Exclusion Criteria:

« Prior treatment with more than one chemotherapy regimen for metastatic disease.
 Active brain metastases.

« Significant uncontrolled intercurrent iliness.

Treatment Administration Protocol

Workflow for a Randomized, Double-Blind Phase Il Trial:
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Caption: Generalized workflow for a Phase Il clinical trial of TAS-108.
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Administration Details:

Route: Oral.
Frequency: Once dalily.

Missed Dose: While specific instructions from the trials are not detailed in the publications,
standard practice in clinical trials is for patients to be instructed to take the dose as soon as
they remember, but not to take a double dose to make up for a missed one. If it is close to
the time of the next dose, the missed dose should be skipped.

With or Without Food: The available literature does not specify instructions regarding food
intake.

Efficacy and Safety Assessment Protocol

Tumor Response: Assessed every 8 weeks according to Response Evaluation Criteria in
Solid Tumors (RECIST).

Safety Monitoring: Adverse events were graded using the National Cancer Institute Common
Terminology Criteria for Adverse Events (CTCAE). Monitoring included regular physical
examinations, vital signs, and laboratory tests.

Conclusion

TAS-108 has demonstrated a manageable safety profile and clinical activity in heavily

pretreated postmenopausal women with hormone receptor-positive advanced breast cancer.

The recommended dose for further investigation is 40 mg administered orally once daily. The

unique mechanism of action, involving differential effects on ERa and ER[3 and activation of the

SMRT corepressor, warrants further exploration. These application notes and protocols provide

a framework for the continued research and development of TAS-108 and other selective

estrogen receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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